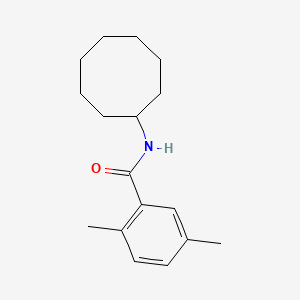

N-cyclooctyl-2,5-dimethylbenzamide

Description

Contextualization within the Broader Landscape of Benzamide (B126) Derivatives Research

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure, meaning it is frequently found in biologically active compounds. nih.govbenthamscience.com These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netnih.gov

The versatility of the benzamide structure lies in the ability to modify its physicochemical and biological properties through substitution on both the benzene ring and the amide nitrogen. The 2,5-dimethyl substitution pattern on the benzene ring of N-cyclooctyl-2,5-dimethylbenzamide is a known modification that can influence the molecule's conformation and interaction with biological targets.

Academic Significance and Research Trajectories of N-Substituted Benzamides

The academic significance of N-substituted benzamides is underscored by the extensive research into their structure-activity relationships (SAR). nih.govacs.orgmdpi.com Scientists systematically alter the N-substituent to fine-tune the compound's properties. The size, shape, and lipophilicity of the N-substituent can dramatically impact a molecule's biological activity. For instance, in the development of inhibitors for enzymes like Mycobacterium tuberculosis QcrB, the nature of the N-substituent is a critical determinant of potency. acs.org

Research trajectories for N-substituted benzamides often focus on:

Drug Discovery: Exploring their potential as therapeutic agents for a multitude of diseases. researchgate.netnih.gov

Agrochemicals: Developing new pesticides and herbicides.

Materials Science: Utilizing their unique properties in the design of novel polymers and functional materials.

The introduction of a cyclooctyl group at the amide nitrogen, as seen in this compound, represents a specific avenue of chemical space exploration. While linear alkyl chains are common, large cycloalkanes like cyclooctyl can impart unique conformational constraints and lipophilicity, potentially leading to novel biological activities. Research on N-cycloalkyl acetamides has shown that such modifications can lead to compounds with significant anticancer and antibacterial properties. nih.gov

Structural Features and Chemical Space Exploration for this compound

The exploration of chemical space around a core scaffold is a fundamental strategy in chemical research. For this compound, its structural features offer several points of interest for further investigation.

Key Structural Features:

2,5-Dimethylphenyl Group: The methyl groups at positions 2 and 5 of the benzene ring influence the molecule's electronic properties and steric hindrance around the amide bond. This can affect its binding affinity and selectivity for biological targets.

N-Cyclooctyl Group: The eight-membered ring is a relatively large and flexible, yet conformationally more restricted than a linear octyl chain. This can play a crucial role in how the molecule fits into a binding pocket of a protein or receptor.

Amide Bond: The amide linkage is a key structural feature, capable of forming hydrogen bonds, which are vital for molecular recognition in biological systems.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 701228-83-3 | lookchem.cnchemblink.comchem960.comchem960.com |

| Molecular Formula | C₁₇H₂₅NO | lookchem.cnchemblink.com |

| Molecular Weight | 259.39 g/mol | chemblink.com |

| Polar Surface Area | 32.59 Ų | molbase.cn |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctyl-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-13-10-11-14(2)16(12-13)17(19)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGOUXFWBGLNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358941 | |

| Record name | N-cyclooctyl-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701228-83-3 | |

| Record name | N-cyclooctyl-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Pathways for N Cyclooctyl 2,5 Dimethylbenzamide and Analogues

Chemo- and Regioselective Synthesis Strategies for Benzamide (B126) Formation

The precise control of chemical reactivity (chemoselectivity) and orientation (regioselectivity) is paramount in the synthesis of complex molecules like N-cyclooctyl-2,5-dimethylbenzamide. This section explores the sophisticated strategies employed to achieve the desired benzamide scaffold with high fidelity.

Amide Coupling Reactions: Innovations and Mechanistic Studies

The formation of the amide bond between 2,5-dimethylbenzoic acid and cyclooctylamine is the linchpin of the synthesis of this compound. Traditional methods often involve the activation of the carboxylic acid, and numerous reagents have been developed to facilitate this transformation efficiently. hepatochem.com

Innovations in Coupling Reagents: Modern amide coupling reagents are designed to be highly efficient, minimize side reactions, and be compatible with a wide range of functional groups. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with additives like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are commonly employed to form a highly reactive acyl-transfer intermediate, which readily reacts with the amine. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which is then attacked by the amine. nih.gov

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). These reagents are known for their high coupling efficiency, even with sterically hindered substrates or less reactive amines. hepatochem.com

Mechanistic Insights: Understanding the reaction mechanism is crucial for optimizing reaction conditions and overcoming challenges such as racemization in chiral substrates. The general mechanism for amide coupling involves the activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack by the amine. hepatochem.comnih.gov The choice of solvent, base, and coupling reagent can significantly influence the reaction rate and the formation of byproducts. For instance, the use of non-polar solvents can sometimes accelerate the reaction, while the addition of a non-nucleophilic base is often necessary to neutralize the acid formed during the reaction.

A hypothetical reaction scheme for the synthesis of this compound using a standard coupling reagent is presented below:

Scheme 1: Synthesis of this compound via EDC/HOBt coupling.

Functional Group Interconversions and Orthogonal Protection Strategies

In the synthesis of more complex analogues of this compound that may contain other reactive functional groups, the use of protecting groups is essential. jocpr.combham.ac.uk Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of the target molecule. nih.govresearchgate.netbiosynth.com

For example, if a hydroxyl group were present on the cyclooctyl ring, it could be protected as a silyl (B83357) ether (e.g., TBDMS) which is stable to the amide coupling conditions but can be selectively removed later using fluoride (B91410) ions. Similarly, an amino group on the benzoyl moiety could be protected with a Boc (tert-butoxycarbonyl) group, which is cleavable under acidic conditions. nih.gov

Table 1: Examples of Orthogonal Protecting Groups Relevant to Benzamide Synthesis

| Functional Group | Protecting Group | Deprotection Conditions |

|---|---|---|

| Amine | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) |

| Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |

| Carboxylic Acid | Benzyl ester (Bn) | Hydrogenolysis (H₂, Pd/C) |

Novel Reagents and Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have provided powerful new tools for the synthesis of amides, often with improved efficiency, selectivity, and substrate scope compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Amide Bonds

Transition metal catalysts, particularly those based on palladium, copper, and more recently, manganese and cobalt, have been successfully employed in amide bond formation. rsc.orgacs.orgacs.org These methods can proceed through various mechanisms, including the coupling of amines with carboxylic acid derivatives, or even through the direct C-H activation of suitable precursors. thieme-connect.comrsc.org

For instance, a palladium-catalyzed approach could involve the coupling of an activated 2,5-dimethylbenzoyl derivative with cyclooctylamine. Such reactions often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.org Manganese-catalyzed amidation of esters with amines has also emerged as a promising method with a broad substrate scope. acs.org

Organocatalytic and Biocatalytic Methods in Cyclooctyl and Benzamide Scaffold Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a powerful strategy in asymmetric synthesis. beilstein-journals.org Chiral organocatalysts can be employed to construct specific stereocenters in the cyclooctyl or benzamide moieties of analogues. For example, bifunctional organocatalysts bearing both a hydrogen-bond donor and a Brønsted base moiety can activate both the nucleophile and the electrophile in a stereocontrolled manner. beilstein-journals.org While direct application to this compound is not reported, the principles of organocatalytic C-H functionalization or asymmetric amidation could be extended to its synthesis or the synthesis of its chiral analogues. beilstein-journals.orgnih.govresearchgate.netrsc.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative for amide synthesis. Lipases, for instance, are known to catalyze the amidation of esters or acids with amines under mild conditions. The synthesis of this compound could potentially be achieved by reacting 2,5-dimethylbenzoic acid or its ester with cyclooctylamine in the presence of a suitable lipase.

Sustainable and Green Chemistry Applications in Benzamide Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. tandfonline.comtandfonline.comresearchgate.net For the synthesis of this compound, several green approaches can be envisioned.

One strategy involves the use of solvent-free or "on-water" reaction conditions. tandfonline.com For example, the direct reaction of 2,5-dimethylbenzoic acid and cyclooctylamine could be promoted by heating the neat mixture, potentially with a catalytic amount of a Lewis acid. Another green approach is the use of catalytic methods that proceed with high atom economy, generating minimal waste. researchgate.netrsc.orgrsc.org

Furthermore, the development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-supported catalysts, can significantly improve the sustainability of the process. researchgate.netresearchgate.net For example, a solid-supported coupling reagent could be used to facilitate the amide formation and then be easily recovered and reused.

Table 2: Comparison of Synthetic Methods for Benzamide Formation

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical Coupling Reagents | Wide applicability, numerous reagents available. hepatochem.comnih.govorganic-chemistry.org | Often require stoichiometric amounts of reagents, can generate significant waste. researchgate.net |

| Transition Metal Catalysis | High efficiency, broad substrate scope, potential for novel reactivity. rsc.orgacs.orgacs.org | Catalyst cost and toxicity, may require specialized ligands. |

| Organocatalysis | Metal-free, potential for high enantioselectivity. beilstein-journals.orgnih.gov | Catalyst loading can sometimes be high, may have limited substrate scope. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a concern, may not be suitable for all substrates. |

Solvent-Free and Aqueous Medium Reactions for this compound

Traditional amide bond formation often relies on the use of organic solvents, which can pose environmental and safety hazards. Consequently, the development of solvent-free and aqueous-based synthetic routes has garnered significant attention. These methods not only align with the principles of green chemistry but can also offer unique reactivity and selectivity. nih.govorganic-chemistry.orgsemanticscholar.orgjmchemsci.comjmchemsci.comnih.gov

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly atom-economical approach to amide synthesis. jmchemsci.comjmchemsci.com For the preparation of this compound, a solvent-free approach would typically involve the direct reaction of 2,5-dimethylbenzoyl chloride with cyclooctylamine. The reaction can be facilitated by grinding the reactants together, sometimes with a solid support or a catalytic amount of a Lewis acid. nih.gov Microwave irradiation has also emerged as a powerful tool in solvent-free synthesis, often leading to significantly reduced reaction times and improved yields. jmchemsci.com

A plausible solvent-free synthesis of this compound could involve the following general procedure: 2,5-dimethylbenzoic acid is first converted to its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride or oxalyl chloride. Subsequently, the purified 2,5-dimethylbenzoyl chloride is intimately mixed with one equivalent of cyclooctylamine. The reaction mixture can be gently heated or irradiated with microwaves to drive the reaction to completion. The final product can be purified by recrystallization or chromatography.

Aqueous Medium Synthesis:

The use of water as a solvent for organic reactions is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. organic-chemistry.orgsemanticscholar.orgresearchgate.net The acylation of amines in aqueous media has been successfully demonstrated, often with the aid of surfactants to overcome the limited solubility of organic reactants. organic-chemistry.org For the synthesis of this compound in an aqueous medium, one could employ the reaction between 2,5-dimethylbenzoyl chloride and cyclooctylamine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct. semanticscholar.orgresearchgate.net The use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) can facilitate the formation of micelles, creating a microenvironment where the reaction can proceed efficiently. organic-chemistry.org

A representative aqueous procedure would involve dissolving cyclooctylamine and sodium bicarbonate in water, followed by the gradual addition of 2,5-dimethylbenzoyl chloride under vigorous stirring. The product, being water-insoluble, would precipitate out of the reaction mixture and could be collected by filtration, washed with water, and dried. This approach avoids the use of volatile organic solvents and simplifies product isolation.

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for N-Alkyl Amides

| Parameter | Solvent-Free Synthesis | Aqueous Medium Synthesis |

| Reagents | Acyl chloride, Amine | Acyl chloride, Amine, Base (e.g., NaHCO₃) |

| Catalyst/Additive | Optional (Lewis acid, solid support) | Optional (Surfactant, e.g., SDS) |

| Reaction Time | Minutes to hours (Microwave can significantly reduce time) | Hours |

| Work-up | Direct purification (recrystallization, chromatography) | Filtration, washing with water |

| Advantages | High atom economy, reduced waste, fast reaction times | Environmentally benign, simple work-up |

| Disadvantages | Potential for localized overheating, limited scalability | Potential for hydrolysis of acyl chloride, may require surfactant |

Electrochemical and Photochemical Transformations in Amide Synthesis

Electrochemical and photochemical methods offer innovative and often milder alternatives to traditional thermal reactions for amide bond formation. These techniques can provide unique reaction pathways and selectivities.

Electrochemical Synthesis:

Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.netrsc.orgrsc.org The electrochemical synthesis of amides can be achieved through various mechanisms, including the anodic oxidation of amines or the cathodic reduction of carboxylic acid derivatives. For the synthesis of this compound, an electrochemical approach could involve the oxidation of cyclooctylamine at the anode to generate a reactive intermediate that then couples with 2,5-dimethylbenzoate. Alternatively, the direct electrochemical amidation of 2,5-dimethylbenzoic acid with cyclooctylamine can be performed in an undivided cell, sometimes with the aid of a mediator. rsc.org

Photochemical Synthesis:

Photochemical reactions use light to initiate chemical transformations. chemrxiv.org The photochemical synthesis of amides can proceed through various pathways, including the photo-induced coupling of carboxylic acids and amines. For instance, this compound could potentially be synthesized by the photochemical activation of 2,5-dimethylbenzoic acid, which then reacts with cyclooctylamine. Another approach involves the use of a photosensitizer to facilitate the reaction under visible light irradiation, which is a rapidly growing area of green chemistry.

Table 2: Advanced Methodologies for this compound Synthesis

| Methodology | Reactants | Conditions | Potential Advantages |

| Electrochemical | 2,5-Dimethylbenzoic acid, Cyclooctylamine | Undivided cell, electrolyte, constant current | Mild conditions, avoids stoichiometric reagents |

| Photochemical | 2,5-Dimethylbenzoic acid, Cyclooctylamine | UV or visible light, optional photosensitizer | Spatially and temporally controlled, mild conditions |

Stereoselective and Asymmetric Synthesis Relevant to Cyclooctyl and Benzamide Moieties

The introduction of stereocenters in a controlled manner is a critical aspect of modern drug discovery and development. For this compound, chirality can be introduced in the cyclooctyl ring. Stereoselective and asymmetric synthesis strategies are therefore essential for preparing enantiomerically pure or enriched analogues.

Chiral Auxiliaries and Catalysts in Cyclooctyl Ring Functionalization

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. In the context of the cyclooctyl moiety, a chiral auxiliary could be attached to a cyclooctene (B146475) precursor to direct a subsequent functionalization reaction, such as an epoxidation or dihydroxylation, in a stereoselective manner. The resulting stereochemically defined cyclooctanol (B1193912) could then be converted to the corresponding amine and subsequently acylated to yield an enantiomerically enriched this compound analogue.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the functionalization of a cyclooctene precursor, a variety of chiral catalysts could be employed for reactions like asymmetric hydrogenation, epoxidation, or aminohydroxylation to introduce a stereocenter with high enantioselectivity.

Diastereoselective and Enantioselective Approaches to this compound

Diastereoselective Synthesis:

If a chiral center is already present in either the cyclooctyl precursor or the benzoyl moiety, the formation of the amide bond can proceed with diastereoselectivity. For instance, if a chiral cyclooctylamine is reacted with 2,5-dimethylbenzoyl chloride, the product will be a single diastereomer (or a mixture of diastereomers if the starting amine is not enantiomerically pure). The inherent chirality of the amine can influence the transition state of the acylation reaction, potentially leading to a preference for one diastereomeric product over the other.

Enantioselective Synthesis:

The enantioselective synthesis of a chiral this compound analogue would typically involve the creation of a stereocenter in the cyclooctyl ring in an enantioselective manner. This could be achieved through several routes:

Kinetic Resolution: A racemic mixture of a chiral cyclooctylamine precursor could be resolved using a chiral resolving agent or through an enzyme-catalyzed reaction that selectively reacts with one enantiomer, leaving the other enriched.

Asymmetric Synthesis of Chiral Cyclooctylamine: A prochiral cyclooctanone (B32682) could be subjected to asymmetric reductive amination using a chiral catalyst or a chiral auxiliary to produce an enantiomerically enriched cyclooctylamine. This chiral amine can then be acylated to afford the final product.

Table 3: Strategies for Stereoselective Synthesis of Chiral this compound Analogues

| Approach | Key Strategy | Starting Material Example | Resulting Product |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a reaction | Cyclooctene with a chiral auxiliary | Enantiomerically enriched cyclooctanol precursor |

| Asymmetric Catalysis | Use of a chiral catalyst for stereoselective transformation | Cyclooctene | Enantiomerically enriched functionalized cyclooctane |

| Diastereoselective Acylation | Reaction of an enantiopure amine with the acyl chloride | Enantiopure cyclooctylamine | Single diastereomer of the amide |

| Enantioselective Reductive Amination | Asymmetric conversion of a ketone to a chiral amine | Cyclooctanone | Enantiomerically enriched cyclooctylamine |

Structural Elucidation and Conformational Analysis of N Cyclooctyl 2,5 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure and dynamics of N-cyclooctyl-2,5-dimethylbenzamide in solution.

A key structural feature of benzamides is the restricted rotation around the amide C-N bond due to its partial double bond character, a result of resonance delocalization. This phenomenon often leads to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if free rotation were present. For instance, in N,N-dimethylacetamide, the two methyl groups attached to the nitrogen are non-equivalent at room temperature and show separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation around the C-N bond increases, eventually leading to the coalescence of these signals into a single, time-averaged resonance.

The study of such dynamic processes, known as dynamic NMR (DNMR), allows for the determination of the activation energy (ΔG‡) for the rotational barrier. For this compound, variable-temperature NMR experiments would be crucial for quantifying the rotational barrier of the amide bond. The presence of the bulky cyclooctyl group and the ortho-methyl group on the benzoyl moiety are expected to influence this barrier. The steric hindrance introduced by these groups can significantly raise the energy barrier to rotation compared to simpler benzamides.

Table 1: Illustrative Rotational Energy Barriers for Selected Amides This table presents typical rotational barrier data for related amide compounds to illustrate the range of values encountered in these systems, as specific data for this compound is not publicly available.

| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Method |

| N,N-Dimethylformamide | ~21 | Dynamic NMR |

| N,N-Dimethylbenzamide | ~15-17 | Dynamic NMR |

| N-Benzhydryl-N-methylformamide | ~20-23 | Dynamic NMR & DFT |

Beyond one-dimensional NMR, a suite of advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for the complete structural assignment of this compound.

COSY experiments would reveal the proton-proton coupling networks within the cyclooctyl ring and the dimethyl-substituted benzene (B151609) ring.

HSQC and HMBC would allow for the unambiguous assignment of all proton and carbon signals, respectively.

NOESY is particularly powerful for determining the through-space proximity of protons, which is critical for elucidating the preferred conformation of the flexible cyclooctyl ring and its orientation relative to the benzamide (B126) group.

The assignment of amide signals can be complex, and specialized techniques, such as those involving isotopic labeling (e.g., ¹⁵N), can be employed for unambiguous identification.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including benzamides. Different polymorphs can arise from variations in molecular conformation or intermolecular packing and may exhibit distinct physical properties. For a flexible molecule like this compound, the cyclooctyl ring can adopt various low-energy conformations, potentially leading to conformational polymorphism. The specific crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. The study of polymorphism in N-substituted benzamides has shown that subtle changes in molecular structure can lead to significant differences in crystal packing.

Table 2: Illustrative Crystallographic Data for a Benzamide Derivative This table provides example crystallographic data for a related benzamide to demonstrate the type of information obtained from a single crystal X-ray diffraction study. Specific data for this compound is not publicly available.

| Parameter | Example Value (for N-(p-tolyl)benzamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345 |

| b (Å) | 5.678 |

| c (Å) | 19.876 |

| β (°) | 101.23 |

| N-H···O distance (Å) | 2.05 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and bonding, particularly for identifying functional groups and studying hydrogen bonding.

In this compound, the key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with the C-N stretch (Amide II band). The frequencies of these modes are highly sensitive to the strength of the intermolecular N-H···O hydrogen bonds.

N-H Stretching: In a non-hydrogen-bonded environment (e.g., in a dilute solution in a non-polar solvent), the N-H stretching vibration appears as a sharp band at a higher frequency (typically 3400-3500 cm⁻¹). In the solid state, where hydrogen bonding is prevalent, this band broadens and shifts to a lower frequency (red-shift), often to the 3200-3300 cm⁻¹ region. The magnitude of this shift is correlated with the strength of the hydrogen bond.

Amide I Band (C=O Stretch): The C=O stretching vibration is also sensitive to hydrogen bonding. The formation of an N-H···O hydrogen bond weakens the C=O double bond, resulting in a red-shift of the Amide I band.

Low-Frequency Modes: Low-frequency Raman and IR spectroscopy can probe the vibrations of the hydrogen bonds themselves, providing direct information on the intermolecular potential energy surface.

Table 3: Typical Vibrational Frequencies (cm⁻¹) for Benzamide Moieties This table presents characteristic vibrational frequencies for the amide group in benzamides, illustrating the expected regions for key absorptions. Specific data for this compound is not publicly available.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Solid State) | Key Information |

| N-H Stretch (H-bonded) | 3200 - 3350 | Strength of H-bonding |

| Amide I (C=O Stretch) | 1630 - 1680 | H-bonding environment |

| Amide II (N-H bend + C-N stretch) | 1515 - 1570 | Conformation and H-bonding |

Advanced Mass Spectrometry for Molecular Architecture and Isotope Analysis

Advanced mass spectrometry serves as a cornerstone in the precise determination of molecular formulas and the detailed investigation of a compound's structural framework. Through high-resolution measurements and fragmentation analysis, a comprehensive picture of the molecule's connectivity and spatial arrangement can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for establishing the elemental composition of a molecule with a high degree of certainty. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₇H₂₅NO, the theoretical exact mass of the neutral molecule is 259.1936 u. In typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The theoretical exact mass of this protonated species is calculated to be 260.2012 u. biochemcalc.comdaltonian.costolaf.edusisweb.commissouri.edu The high precision of HRMS allows for the experimental verification of this mass, providing strong evidence for the compound's elemental composition and corroborating its identity.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (u) |

| Neutral Molecule (M) | C₁₇H₂₅NO | 259.1936 |

| Protonated Molecule [M+H]⁺ | C₁₇H₂₆NO⁺ | 260.2012 |

Fragmentation Pathways and Structural Information from MS/MS

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 260.2) is expected to undergo several key fragmentation reactions. A primary fragmentation pathway for amides involves the cleavage of the C-N bond. For this compound, this could lead to the formation of a stable benzoyl cation.

Proposed Fragmentation Pathways:

Formation of the Benzoyl Cation: Cleavage of the amide C-N bond would result in the formation of the 2,5-dimethylbenzoyl cation. This highly stabilized fragment would be expected at an m/z of 133.06.

Loss of the Cyclooctyl Group: The cleavage could also result in the neutral loss of cyclooctene (B146475) (C₈H₁₄) from the precursor ion, leading to the formation of a protonated 2,5-dimethylbenzamide (B1331849) fragment at an m/z of 150.09.

Fragmentation of the Cyclooctyl Ring: The cyclooctyl moiety itself can undergo fragmentation. This can occur through various ring-opening and cleavage reactions, leading to the loss of smaller neutral fragments like ethene (C₂H₄) or propene (C₃H₆). This would result in a series of fragment ions with lower m/z values.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom within the cyclooctyl ring is another possibility, which is a common fragmentation pattern for amines. libretexts.orgyoutube.com

Table 2: Hypothetical MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 260.2 | [C₉H₉O]⁺ | C₈H₁₇N | 133.06 |

| 260.2 | [C₉H₁₂NO]⁺ | C₈H₁₄ | 150.09 |

| 260.2 | [C₁₅H₂₂NO]⁺ | C₂H₄ | 232.17 |

| 260.2 | [C₁₄H₂₀NO]⁺ | C₃H₆ | 218.15 |

Computational Chemistry and Theoretical Studies on N Cyclooctyl 2,5 Dimethylbenzamide

The Untapped Potential of Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like N-cyclooctyl-2,5-dimethylbenzamide, DFT calculations could offer a wealth of information.

Envisioning Electronic Structure, Molecular Orbitals, and Charge Distribution

A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, one could then calculate and visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The distribution of electron density and the molecular electrostatic potential (MEP) map could also be generated, highlighting regions of positive and negative charge and predicting sites susceptible to electrophilic or nucleophilic attack.

Predicting Spectroscopic Signatures

DFT methods are also adept at predicting various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which, when compared with experimental spectra, can aid in the structural confirmation of the compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to assist in the interpretation of experimental NMR data. The prediction of the electronic absorption spectrum (UV-Vis) is another capability of DFT, providing insights into the electronic transitions within the molecule.

Illuminating Reaction Pathways

Furthermore, DFT can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. This information is invaluable for understanding reaction mechanisms and predicting the feasibility and kinetics of chemical transformations.

Exploring Conformational Landscapes with Molecular Dynamics (MD) Simulations

MD simulations offer a window into the dynamic nature of molecules, tracking their movements over time. This approach is particularly useful for flexible molecules like this compound, which possesses a cyclooctyl ring known for its conformational complexity.

Unraveling Conformational Dynamics

An MD simulation of this compound would reveal the various conformations the molecule adopts in different environments. By analyzing the simulation trajectory, one could identify the most populated conformational states and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity, if any. Simulations could be performed in a vacuum to study the intrinsic dynamics or in the presence of explicit solvent molecules to mimic solution-phase behavior. Furthermore, placing the molecule in a simulated biological environment, such as a lipid bilayer, could provide initial insights into its potential interactions with cell membranes.

The Influence of the Solvent

The choice of solvent can significantly impact a molecule's conformation and reactivity. MD simulations can explicitly model the interactions between this compound and various solvent molecules. By running simulations in different solvents, one could assess how properties like polarity and hydrogen bonding capacity affect the conformational equilibrium and the accessibility of reactive sites. This understanding is critical for controlling chemical reactions and for formulating products containing this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com By correlating molecular descriptors with activity, QSAR models can predict the potency of new compounds and provide insights into the mechanisms of action.

To build a QSAR model, the structural features of molecules are converted into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties. For benzamide (B126) scaffolds, a wide range of descriptors can be calculated, classified by their dimensionality. drugdesign.orghufocw.org

1D and 2D Descriptors: These are derived from the chemical formula and the 2D representation of the molecule. drugdesign.orghufocw.org They include molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and connectivity. protoqsar.com For instance, in a study of benzamide derivatives as glucokinase activators, descriptors like the chiV4pathcluster (a topological descriptor) were found to be significant. researchgate.net

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors capture information about the molecule's shape, size, and electronic properties. ucsb.edu Examples include molecular volume, surface area, and dipole moment. Quantum chemical calculations can provide electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Field-Based Descriptors: In 3D-QSAR studies, the steric and electrostatic fields surrounding the molecule are calculated and used as descriptors to build predictive models. nih.gov

The table below provides examples of molecular descriptors that would be relevant for characterizing the this compound scaffold in a QSAR study.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Molecular Connectivity Indices | Degree of branching and connectivity of atoms. |

| Geometrical (3D) | Solvent-Accessible Surface Area | The surface area of the molecule accessible to a solvent, related to solubility and interaction potential. |

| Electronic (3D) | Dipole Moment | Polarity and charge distribution of the molecule. |

| Hydrophobic (3D) | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

Once calculated, these descriptors are correlated with the biological activity of a series of benzamide compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The resulting QSAR equation highlights which structural features are critical for activity.

For benzamide scaffolds, studies have revealed key correlations:

Bulky Substitutions: Research on benzamide derivatives as glucokinase activators showed that bulky substitutions on the benzamide moiety can increase activity. researchgate.net For this compound, the large, hydrophobic cyclooctyl group would be a significant feature in such a model, likely contributing to hydrophobic interactions with a target protein. ingentaconnect.com

Hydrogen Bonding Potential: The amide group (-CONH-) is a crucial feature of benzamides, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). jst.go.jpresearchgate.net QSAR studies on other benzamides have identified the importance of specific amino groups for hydrogen bonding with receptor residues, such as tyrosine. researchgate.net

Electronic Properties: Electro-topological state indices, which describe the electronic character of atoms in the context of their topological environment, have been successfully used to model the activity of benzamide derivatives, indicating the importance of the electronic distribution across the molecule for binding. researchgate.net

A QSAR model for a series of compounds including this compound could reveal the optimal size and hydrophobicity of the N-substituent and the preferred electronic properties of the substituted benzene (B151609) ring for a specific biological target.

Molecular Docking and Ligand-Target Interaction Prediction for Benzamide Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com This method is instrumental in understanding the binding mode of benzamide derivatives and identifying the key intermolecular interactions that stabilize the ligand-receptor complex. jst.go.jpnih.gov

When an experimental crystal structure of a target receptor is unavailable, a homology model can be constructed. escholarship.org This process uses the amino acid sequence of the target protein to build a 3D model based on the known structure of a related (homologous) protein. nih.govnih.gov For instance, homology models have been successfully used for G-protein coupled receptors (GPCRs) and various enzymes to study ligand binding. escholarship.orgnih.gov

The general workflow is as follows:

Template Selection: A high-resolution crystal structure of a homologous protein is identified. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the template sequence. nih.gov

Model Building: A 3D model of the target receptor is generated based on the template's coordinates. nih.gov

Model Refinement and Validation: The generated model is energetically minimized and its quality is assessed to ensure it is a reliable representation. nih.gov

Once a reliable model of a target receptor is obtained, this compound can be docked into the predicted binding site. Docking algorithms systematically sample different conformations and orientations of the ligand within the binding pocket, scoring them based on how well they fit and the favorability of their interactions. ingentaconnect.com This process results in a predicted binding pose and an estimated binding affinity.

Analysis of the docked pose of this compound reveals the specific non-covalent interactions that anchor it to the receptor. cambridgemedchemconsulting.com These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The central amide linkage is a key interaction hub. The amide N-H can donate a hydrogen bond, while the carbonyl oxygen (C=O) can accept one. jst.go.jp Docking studies on similar benzamides frequently show the amide moiety forming critical hydrogen bonds with amino acid residues in the receptor's active site, such as aspartic acid, histidine, or tyrosine. researchgate.netnih.gov

Pi-Interactions: The dimethyl-substituted benzene ring can participate in various π-interactions. These include π-π stacking with aromatic residues like phenylalanine or tyrosine and C-H-π interactions where a C-H bond from an amino acid residue interacts with the face of the aromatic ring. jst.go.jp

The table below summarizes the potential interactions for this compound based on docking studies of analogous scaffolds.

| Molecular Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Histidine, Tyrosine, Serine |

| Cyclooctyl Group | Hydrophobic / Van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Dimethylphenyl Ring | Hydrophobic / π-π Stacking / C-H-π | Phenylalanine, Tyrosine, Tryptophan, Leucine |

By combining QSAR and molecular docking, a comprehensive theoretical understanding of this compound can be achieved, guiding the design of new analogs with potentially improved pharmacological profiles.

Mechanistic Investigations of N Cyclooctyl 2,5 Dimethylbenzamide Interactions

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The interaction of benzamide (B126) derivatives with biological macromolecules is often characterized by a combination of hydrophobic interactions, hydrogen bonding, and steric complementarity. The N-cyclooctyl and 2,5-dimethylphenyl moieties of the target compound are expected to play crucial roles in its binding affinity and selectivity.

In Vitro Studies of Compound-Enzyme Interactions

In vitro studies on various benzamide derivatives have demonstrated their potential to inhibit a range of enzymes. For instance, certain N-substituted benzamides have been shown to be potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). nih.govnih.gov The inhibitory activity is often dependent on the nature of the substituents on the benzamide core.

Docking simulations of benzamide derivatives with DNA gyrase and Sec14p have indicated that hydrophobic and steric interactions are predominant, supplemented by hydrogen bonding. ingentaconnect.com Specifically, the hydrophobic rings of benzamide inhibitors can interact with key amino acid residues in the catalytic sites of these enzymes, leading to an uncompetitive pattern of inhibition for some derivatives. ingentaconnect.com

In studies of β-lactam-substituted benzenesulfonamides, which share the amide linkage, potent inhibition of hCA isoforms I and II and acetylcholinesterase was observed. nih.gov The sulfonamide moiety in these compounds interacts with the zinc ion in the active site of hCAs. nih.gov While N-cyclooctyl-2,5-dimethylbenzamide lacks a sulfonamide group, this highlights the importance of specific functional groups in directing enzyme inhibition.

The following table summarizes the inhibitory activities of some benzamide derivatives against various enzymes, providing a reference for the potential interactions of this compound.

| Compound Class | Target Enzyme | Key Findings |

| Benzamide derivatives | DNA gyrase, Sec14p | Predominantly hydrophobic and steric interactions; uncompetitive inhibition observed for some derivatives. ingentaconnect.com |

| N-substituted benzamides | Acetylcholinesterase (AChE) | Dynamic interactions dominated by interactions with tyrosine residues. nih.gov |

| β-lactam-substituted benzenesulfonamides | Carbonic Anhydrases (hCA I, hCA II), Acetylcholinesterase (AChE) | Potent inhibition observed, with the sulfonamide group playing a key role in binding to the active site zinc ion in hCAs. nih.gov |

| N-2-(Phenylamino) benzamide derivatives | Cyclooxygenase-2 (COX-2), Topoisomerase I (Topo I) | Dual inhibition, leading to anti-inflammatory and anticancer effects. researchgate.netnih.gov |

Ligand-Receptor Interaction Studies through Site-Directed Mutagenesis and Computational Validation

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues involved in ligand-receptor binding. nih.govneb.comyoutube.com This method allows for the targeted mutation of amino acids in a receptor's binding site, and subsequent binding assays can reveal the importance of the mutated residue for ligand affinity. nih.gov For example, in the study of the human A2a adenosine (B11128) receptor, site-directed mutagenesis identified several residues in the transmembrane domains as crucial for ligand binding. nih.gov

While specific site-directed mutagenesis studies on this compound are not available, computational methods provide a valuable alternative for predicting its binding modes. Molecular docking and molecular dynamics simulations are frequently used to validate and rationalize the binding of ligands to their receptors. nih.govacs.org These computational approaches can predict the binding orientation, interaction energies, and conformational changes that occur upon ligand binding. nih.govacs.org

For instance, docking studies of benzamide derivatives with DNA gyrase have highlighted the importance of the tail-end hydrophobic rings for interaction with catalytically important amino acid residues. ingentaconnect.com Similarly, molecular dynamics simulations of N-substituted benzamides with AChE revealed that the ligands reduced the flexibility of the enzyme, suggesting a mechanism of inhibition that involves stiffening the enzyme structure. nih.gov Computational studies on tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors showed that the sulfonamide moiety forms a coordination bond with the zinc ion in the active site, and hydrogen bonds with key amino acid residues like His94, Leu199, and Thr200 further stabilize the complex. nih.gov

Based on these principles, it can be inferred that the cyclooctyl group of this compound would likely engage in hydrophobic interactions within a receptor's binding pocket, while the amide group could form hydrogen bonds with appropriate donor or acceptor residues. The 2,5-dimethylphenyl group would contribute to both hydrophobic and steric interactions.

Modulation of Biochemical Pathways by Benzamide Scaffolds

Benzamide scaffolds have been shown to modulate various biochemical pathways, often through the inhibition of key signaling proteins. nih.govresearchgate.net A significant pathway influenced by some benzamide derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and immune responses. nih.govnih.gov

Studies on N-substituted benzamides have demonstrated their ability to inhibit NF-κB activation. nih.gov For example, declopramide, a chlorinated benzamide, was found to inhibit NF-κB activation by preventing the breakdown of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Interestingly, an acetylated variant, N-acetyl declopramide, was a potent inhibitor of NF-κB activation without inducing apoptosis, suggesting that these two effects can be separated. nih.gov

Furthermore, some N-2-(phenylamino) benzamide derivatives have been shown to suppress the activation of the NF-κB pathway in cancer cells, contributing to their anticancer effects. researchgate.netnih.gov These compounds were also found to inhibit the Akt/NF-κB and MAPK signaling pathways, which are crucial for cell survival and proliferation. researchgate.net

The ability of the benzamide scaffold to serve as a platform for developing modulators of these pathways suggests that this compound could potentially exhibit similar activities, depending on its specific interactions with the upstream regulators of these pathways.

Elucidation of Molecular Pathways for Anti-inflammatory Effects of Benzamide Derivatives

The anti-inflammatory properties of benzamide derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. nih.govresearchgate.netdeepdyve.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.net

For example, a series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and topoisomerase I. researchgate.netnih.gov The lead compound from this series significantly decreased the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as prostaglandin (B15479496) E2 (PGE2). researchgate.net The anti-inflammatory activity was attributed to the downregulation of iNOS and COX-2 expression through the inhibition of the Akt/NF-κB and MAPK signaling pathways. researchgate.net

Another study on N-phenylcarbamothioylbenzamides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov The most potent compounds in this series were also found to be potent inhibitors of PGE2 synthesis. nih.gov

The structural features of this compound, particularly the bulky and hydrophobic cyclooctyl group, could favor binding to the hydrophobic channel of the COX-2 active site, potentially leading to its inhibition and subsequent anti-inflammatory effects.

The following table summarizes the anti-inflammatory mechanisms of some benzamide derivatives.

| Compound Class | Molecular Mechanism | Key Findings |

| N-2-(Phenylamino) benzamide derivatives | Inhibition of COX-2, Topo I, and NF-κB pathway | Decreased production of TNF-α, IL-1β, IL-6, and PGE2. researchgate.netnih.gov |

| N-phenylcarbamothioylbenzamides | Inhibition of PGE2 synthesis | Significant anti-inflammatory activity in vivo. nih.gov |

| N-substituted benzamides | Inhibition of NF-κB activation | Potential as anti-inflammatory agents by targeting NF-κB. nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Phenomena

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. nih.govmanchester.ac.ukrsc.orgelsevierpure.comresearchgate.net For benzamide derivatives, SAR studies have provided valuable insights into the roles of different substituents on their biological activities.

In a study of N-substituted benzamides as NF-κB inhibitors, it was found that the addition of a chloride at the 3' position of the benzamide ring (declopramide) induced rapid apoptosis, while an acetyl group at the 4' position of procainamide (B1213733) was sufficient to confer potent NF-κB inhibitory activity. nih.gov This highlights the significant impact of the substitution pattern on the biological outcome.

For a series of benzimidazole (B57391) amides developed as RAF kinase inhibitors, modifications to the pyridyl amide portion of the molecule were explored to improve the correlation between biochemical potency and cell-based activity. nih.gov This led to the development of a novel series of RAF inhibitors with improved physicochemical properties. nih.gov

In the context of this compound, the key structural features for SAR analysis would be:

The N-cyclooctyl group: Its size, shape, and hydrophobicity are likely critical for binding to hydrophobic pockets in target proteins. Variations in the ring size (e.g., cyclopentyl, cyclohexyl) would likely impact binding affinity and selectivity.

The 2,5-dimethylbenzamide (B1331849) core: The position and nature of the methyl groups on the phenyl ring influence the electronic properties and steric profile of the molecule, which in turn can affect its interactions with target receptors.

The amide linkage: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site.

Chemical Reactivity and Reaction Pathway Elucidation for this compound in Specific Chemical Environments

The chemical reactivity of this compound is primarily dictated by the amide functional group. Amides are generally stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2,5-dimethylbenzoic acid) and amine (cyclooctylamine). The rate of hydrolysis is influenced by temperature and the concentration of the acid or base.

N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are structurally related to the title compound, can serve as reagents in various chemical transformations, providing a source of H, C, N, and O atoms. nih.govmdpi.com For example, under certain catalytic conditions, DMF can participate in amidation reactions. nih.gov While these reactions typically involve the dimethylamino group, they illustrate the potential reactivity of the amide moiety.

Emerging Research Directions and Advanced Applications of N Cyclooctyl 2,5 Dimethylbenzamide

Development as Chemical Probes for Investigating Cellular and Biochemical Pathways

For a molecule to serve as a chemical probe, it must exhibit specific interactions with biological targets. The lipophilic character imparted by the cyclooctyl and dimethylphenyl groups could potentially enhance cell membrane permeability, a critical attribute for probes targeting intracellular components. Hypothetically, if this compound were found to bind to a specific protein or enzyme, it could be further developed into a probe by incorporating reporter groups, such as fluorescent tags or biotin, to enable the visualization and study of cellular processes. However, no such biological activity has been reported in the literature.

Role in Supramolecular Chemistry and Designed Molecular Recognition Systems

The amide linkage in N-cyclooctyl-2,5-dimethylbenzamide provides a hydrogen bond donor and acceptor site, which is a fundamental interaction in supramolecular chemistry. The conformational flexibility of the cyclooctyl ring, coupled with the defined geometry of the dimethylbenzamide portion, could allow for its use as a guest molecule in host-guest systems or as a building block for self-assembled supramolecular architectures. The design of such systems would depend on the precise molecular recognition properties of the compound, which have not been experimentally determined.

Advanced Materials Science Applications and Polymer Chemistry

The physical and chemical properties of this compound could theoretically be harnessed in the field of materials science.

By introducing a polymerizable functional group onto the this compound scaffold, it could be utilized as a monomer in polymerization reactions. The incorporation of its bulky and rigid structural elements would be expected to influence the thermal and mechanical properties of the resulting polymer, such as its glass transition temperature and tensile strength.

The interplay of hydrogen bonding from the amide group and van der Waals interactions from the hydrocarbon regions could potentially drive the self-assembly of this compound molecules into ordered nanostructures. The specific morphology of these assemblies would be contingent on various factors, including solvent polarity and temperature.

Contributions to Agricultural Chemical Research and Modes of Action

The benzamide (B126) functional group is present in a number of agricultural fungicides. These compounds typically function by inhibiting essential enzymes in pathogenic fungi. To explore the potential of this compound in this area, it would first need to undergo extensive screening for fungicidal activity. If any activity were discovered, subsequent mode-of-action studies would be necessary to identify its specific cellular target.

Design and Synthesis of this compound Derivatives with Tuned Molecular Properties for Specific Research Applications

To systematically investigate the potential of this compound, a library of its derivatives could be synthesized. Modifications could be made to the substitution pattern on the aromatic ring or the nature of the N-alkyl group to modulate properties such as solubility, lipophilicity, and biological activity. This approach would be essential for any structure-activity relationship (SAR) studies.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling N-cyclooctyl-2,5-dimethylbenzamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct operations in a fume hood to prevent inhalation of vapors .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to minimize environmental contamination .

- Contamination Control : Use filtered pipette tips and dedicated glassware to prevent cross-contamination during synthesis or analysis .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer :

- Bromination Followed by Coupling : React 3,5-dimethylbenzamide with N-bromosuccinimide (NBS) to introduce halogens, then use palladium-catalyzed cross-coupling with cyclooctylamine (yields ~89%) .

- Electrochemical Reduction : Reduce N-acylurea derivatives (e.g., N-(3,5-dimethylbenzoyl)-N,N'-dicyclohexylurea) via cathodic reduction to form cyclooctyl-substituted benzamides. Monitor reaction progress using iodine tests for intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.28–2.31 ppm), aromatic protons (δ 7.02–7.17 ppm), and cyclooctyl protons (δ 1.50–1.85 ppm) .

- IR : Confirm amide C=O stretching (~1632 cm⁻¹) and N-H bending (~3227 cm⁻¹) .

- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion [M+H]+ (e.g., m/z 166.0867 for C₉H₁₂NO₂ derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction pathways of N-acylurea derivatives to form N-cycloalkyl benzamides like this compound?

- Methodological Answer :

- Reductive Cleavage : The carbonyl group in N-acylureas undergoes two-electron reduction at the cathode, breaking the C-N bond and releasing cycloalkylamine. The intermediate forms a stabilized radical anion, which reacts with protons to yield the final benzamide .

- Reaction Monitoring : Use cyclic voltammetry to identify reduction potentials and UV-vis spectroscopy to track intermediate species (e.g., green coloration indicating radical formation) .

Q. How do structural modifications in this compound influence its interactions with biological targets such as acetylcholinesterase (AChE)?

- Methodological Answer :

- Molecular Docking : Simulate binding poses using software like AutoDock. The 3,5-dimethyl groups enhance hydrophobic interactions with AChE’s Trp86 and Phe295 residues, while the cyclooctyl group stabilizes the complex via van der Waals forces .

- Kinetic Assays : Measure IC₅₀ values using Ellman’s method. Methyl substituents increase steric hindrance, reducing binding affinity compared to unsubstituted analogs .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., cyclooctyl protons) by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) by determining crystal structures of derivatives .

Q. How can computational modeling predict the binding affinities of this compound to enzymatic targets?

- Methodological Answer :

- MD Simulations : Use GROMACS to simulate ligand-protein dynamics over 100 ns. Analyze hydrogen bond occupancy (e.g., between the amide carbonyl and Tyr124 in AChE) and root-mean-square deviation (RMSD) for stability .

- Free Energy Calculations : Apply MM-PBSA to estimate binding energies. Substituents like methyl groups may reduce entropy penalties, improving affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.